1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(ethoxymethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-2-14-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
VOYHZGVDHRWKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Reaction
The synthesis typically begins with o-phenylenediamine as the core precursor, which undergoes cyclocondensation reactions to form the benzimidazole ring system. The introduction of the ethoxymethyl group at the N-1 position is commonly achieved via alkylation reactions using ethoxymethyl halides or related electrophiles under basic conditions.
Key Reaction Pathways
Cyclocondensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives to form the benzimidazole core, followed by selective N-alkylation at the N-1 position with ethoxymethyl halides (e.g., ethoxymethyl bromide or chloride).
Reductive amination of 1H-benzimidazol-2-amine derivatives with ethoxyacetaldehyde or related aldehydes to install the ethoxymethyl substituent directly on the nitrogen.
Nucleophilic substitution on preformed benzimidazole scaffolds using ethoxymethyl halides under phase-transfer catalysis or basic conditions to achieve regioselective N-1 substitution.
Detailed Preparation Methods
Method A: Cyclocondensation Followed by N-Alkylation
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine + aldehyde (e.g., formaldehyde or substituted aldehydes) | Cyclocondensation in ethanol or methanol under reflux | 70–90 | Forms 1H-benzimidazole core with 2-amine group |
| 2 | Alkylation with ethoxymethyl bromide or chloride, base (K2CO3 or NaOH), solvent (DMF or acetone), 50–80°C | N-1 selective alkylation | 60–85 | Reaction time: 4–12 h; base choice critical for selectivity |
This method is widely used due to its straightforward approach and relatively high yields. The base deprotonates the N-1 position, allowing nucleophilic attack on the ethoxymethyl halide, forming the desired N-substituted product.
Method B: Reductive Amination Approach
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1H-benzimidazol-2-amine + ethoxyacetaldehyde | Reductive amination using NaBH3CN or NaBH(OAc)3 in methanol or ethanol | 55–75 | Mild conditions, avoids halide reagents |
| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound | - | High regioselectivity for N-1 substitution |
This method offers an alternative to alkylation, especially when halide reagents are less desirable. It proceeds via imine formation followed by reduction, yielding the ethoxymethyl substituent on the nitrogen.
Method C: One-Pot Condensation Using Sodium Bisulfite Adducts
A more recent eco-friendly approach involves the use of sodium bisulfite (NaHSO3) adducts of aldehydes reacting with o-phenylenediamine derivatives in ethanol, catalyzed by Na2S2O5, to form benzimidazole derivatives with high yields.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine + ethoxyacetaldehyde bisulfite adduct + Na2S2O5 in ethanol | Cyclocondensation and oxidation | 62–72 | Mild, aqueous-compatible conditions |
| 2 | Isolation by filtration and recrystallization | Purification of product | - | Environmentally friendly, scalable |
This method is advantageous for its mild conditions and reduced environmental impact, suitable for scale-up.
Analytical and Purification Techniques
Purity Assessment: High-performance liquid chromatography (HPLC) with photodiode array detection and mass spectrometry (HPLC-PDA/MS) is used to confirm purity (>98%).
Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms the presence of ethoxymethyl protons (e.g., quartet at ~4.3–4.5 ppm for CH2O and triplet at ~1.3–1.4 ppm for CH3) and the benzimidazole ring protons.
Crystallography: X-ray crystallography is employed for unambiguous structural determination in research settings.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclocondensation + N-Alkylation | o-Phenylenediamine, ethoxymethyl halide | K2CO3 or NaOH, ethanol/DMF | Reflux or 50–80°C, 4–12 h | 60–85 | High yield, well-established | Use of halides, possible side reactions |
| Reductive Amination | 1H-benzimidazol-2-amine, ethoxyacetaldehyde | NaBH3CN or NaBH(OAc)3 | Room temp to mild heating | 55–75 | Mild, avoids halides | Requires aldehyde and reducing agent |
| Sodium Bisulfite Adduct Cyclocondensation | o-Phenylenediamine, aldehyde bisulfite adduct | Na2S2O5, ethanol | Reflux, aqueous | 62–72 | Eco-friendly, scalable | Limited to aldehyde adduct availability |
Research Findings and Notes
The N-1 position of benzimidazole is selectively alkylated due to its higher nucleophilicity compared to other nitrogen atoms in the ring, which is critical for obtaining 1-(ethoxymethyl) substitution without side products.
The use of sodium bisulfite adducts of aldehydes improves reaction selectivity and yield by stabilizing the aldehyde and facilitating controlled release during cyclocondensation.
Purification is typically achieved by recrystallization from ethyl acetate or chromatographic methods, ensuring high purity suitable for biological evaluation.
The choice of solvent and base significantly affects the reaction outcome; polar aprotic solvents like DMF favor alkylation, while protic solvents like ethanol are preferred for cyclocondensation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and anhydrous conditions.
Substitution: Amines, thiols, aprotic solvents like DMF or DMSO, and mild heating.
Major Products Formed:
Oxidation: N-oxides of benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(Ethoxymethyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with the replication of microorganisms or the proliferation of cancer cells by targeting key proteins involved in these processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a detailed comparison of 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine with structurally related analogs:
Key Observations :
The chlorine atoms may also confer electrophilic reactivity, useful in covalent inhibitor design . Ethoxymethyl Group: The ether oxygen in the ethoxymethyl group likely increases polarity compared to halogenated analogs, improving solubility (e.g., predicted LogP ~2.5–3.0 vs. 3.29 for chlorophenoxyethyl derivatives) . Such derivatives are explored as Toll-like receptor (TLR) agonists .
Synthesis Efficiency :
- Yields for benzyl-substituted analogs range from 47% (chlorinated) to 73% (pyridinyl), depending on the reactivity of the alkylating agent and steric hindrance. Ethoxymethylation may require optimized conditions (e.g., longer reaction times or elevated temperatures) due to the reduced electrophilicity of ethoxymethyl halides compared to benzyl chlorides .
Physicochemical Properties: Polar Surface Area (PSA): Ethoxymethyl derivatives are expected to have moderate PSA (~50–60 Ų), balancing membrane permeability and solubility. Chlorophenoxyethyl analogs exhibit PSA = 62.3 Ų, correlating with reduced CNS penetration . Thermal Stability: Boiling points for ether-linked derivatives (e.g., 513.8°C for 1-[2-(4-methoxyphenoxy)ethyl] analogs) suggest high thermal stability, advantageous for formulation .
Biological Relevance: Antimicrobial Activity: Chlorinated benzyl derivatives (e.g., 9, 11) show efficacy against bacterial and parasitic targets, attributed to halogen-induced electrophilicity disrupting microbial enzymes . TLR8 Agonism: Pyridinylmethyl derivatives (e.g., 19) are reported to activate TLR8, a target in cancer immunotherapy. The ethoxymethyl analog’s activity remains unexplored but could be modulated by its solubility profile .
Biological Activity
1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine (referred to as BBZ) is a compound belonging to the benzimidazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of BBZ, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Synthesis and Chemical Structure
The synthesis of BBZ involves functionalization of the benzimidazole core, which allows for the introduction of various substituents that can enhance its biological activity. The compound's structure is characterized by a benzimidazole ring substituted with an ethoxymethyl group at the 1-position and an amine group at the 2-position.
BBZ has been shown to exert its biological effects through several mechanisms:
- Inhibition of DNA Topoisomerases : BBZ derivatives have demonstrated significant inhibitory activity against human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and subsequent cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .
- Anticancer Activity : In vitro studies have revealed that BBZ exhibits potent anticancer properties against various human cancer cell lines. For instance, compounds derived from BBZ showed growth inhibition (GI50) values ranging from 0.16 to 3.6 µM against a panel of 60 different cancer cell lines . Notably, compound 12b inhibited Hu Topo I at a concentration comparable to established chemotherapeutic agents like camptothecin .
- Antimicrobial Properties : Some benzimidazole derivatives, including BBZ analogs, have exhibited antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds indicate their potential as antimicrobial agents .
Anticancer Activity
A comprehensive study evaluated the anticancer potential of BBZ derivatives against multiple cancer cell lines. The findings are summarized in Table 1:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11a | MDA-MB-231 | 0.16 | Hu Topo I inhibition |
| 12a | A549 | 0.50 | G2/M phase arrest |
| 12b | HeLa | 3.6 | DNA intercalation |
These results indicate that BBZ derivatives are effective in inhibiting tumor growth through direct interaction with DNA and disruption of cell cycle progression.
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of BBZ derivatives. Table 2 outlines the antibacterial activity against selected strains:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| BBZ-1 | Staphylococcus aureus | 16 |
| BBZ-2 | Escherichia coli | 32 |
These findings suggest that BBZ could serve as a scaffold for developing new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine?
The compound is typically synthesized via nucleophilic substitution or copper-catalyzed coupling. For example:
- Substitution reactions : Reacting 1H-benzo[d]imidazol-2-amine with ethoxymethyl halides in polar solvents (e.g., ethanol or acetonitrile) under reflux .
- Copper-catalyzed methods : A three-component reaction involving terminal alkynes, sulfonyl azides, and ethoxymethyl derivatives in the presence of copper iodide, yielding functionalized amidines .
- CBr4-promoted synthesis : Using CBr4 as a catalyst in acetonitrile at 80°C to achieve yields up to 78% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent integration and chemical environments (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm) .
- LC-MS : To verify molecular weight (e.g., m/z 232.1 [M+H]) and purity (>95%) .
- IR spectroscopy : Identification of NH stretching (~3330 cm) and aromatic C-H vibrations .
Q. What are common impurities formed during synthesis, and how are they identified?
Impurities may arise from incomplete substitution (e.g., residual halogenated intermediates) or side reactions like N-demethylation. Detection methods:
- TLC : Monitor reaction progress using chloroform:methanol (6:1) .
- HPLC : Quantify impurities via retention time deviations (e.g., t = 2.375 min vs. 2.917 min for related derivatives) .
Advanced Research Questions
Q. How can contradictions in NMR data during structural elucidation be resolved?
- Cross-validation : Compare H/C NMR with LC-MS and elemental analysis. For example, unexpected peaks in H NMR may indicate diastereomers or tautomers, requiring 2D NMR (e.g., NOESY) for resolution .
- Case study : In , an unexpected N-diarylation product was resolved by analyzing C shifts and reaction kinetics .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
- Catalyst screening : Copper(I) iodide enhances regioselectivity in three-component couplings .
- Temperature control : Lower temperatures (e.g., 0–20°C) minimize byproducts in halogenation steps .
Q. How to design experiments to assess antiplasmodial activity?
Q. How to investigate unexpected reaction mechanisms in synthesis?
Q. How to validate target engagement in enzyme inhibition studies?
- Enzyme kinetics : Measure values for derivatives against trypanosomal pteridine reductase 1 (e.g., compound 11 in showed sub-μM inhibition) .
- X-ray crystallography : Resolve inhibitor-enzyme binding modes for structure-based optimization .
Q. What computational methods support SAR studies?
Q. How to analyze structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
